Cas no 1423025-46-0 (1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-amine)

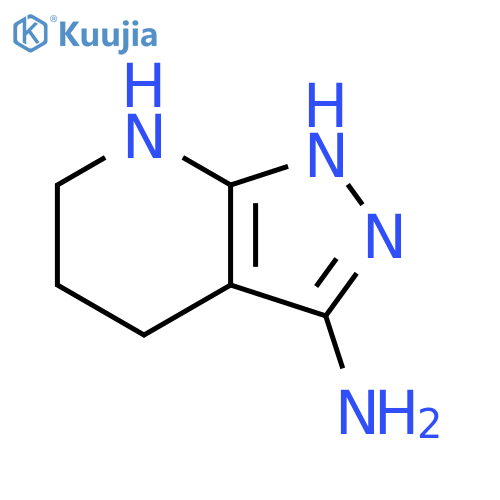

1423025-46-0 structure

商品名:1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-amine

CAS番号:1423025-46-0

MF:C6H10N4

メガワット:138.17040014267

CID:4598076

1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-ylamine

- 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine

- 1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-amine

-

- インチ: 1S/C6H10N4/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H2,(H4,7,8,9,10)

- InChIKey: NQSQLNVGDHZRMU-UHFFFAOYSA-N

- ほほえんだ: C12NN=C(N)C=1CCCN2

1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-115679-0.5g |

1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine |

1423025-46-0 | 95% | 0.5g |

$613.0 | 2023-02-18 | |

| Chemenu | CM287584-1g |

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine |

1423025-46-0 | 97% | 1g |

$439 | 2021-08-18 | |

| Chemenu | CM287584-10g |

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine |

1423025-46-0 | 97% | 10g |

$1814 | 2021-08-18 | |

| Enamine | EN300-115679-2.5g |

1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine |

1423025-46-0 | 95% | 2.5g |

$1539.0 | 2023-02-18 | |

| A2B Chem LLC | AV48602-500mg |

1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridin-3-amine |

1423025-46-0 | 96% | 500mg |

$681.00 | 2024-04-20 | |

| Aaron | AR01A2PY-100mg |

1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine |

1423025-46-0 | 95% | 100mg |

$399.00 | 2025-02-08 | |

| Aaron | AR01A2PY-250mg |

1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine |

1423025-46-0 | 95% | 250mg |

$560.00 | 2025-02-08 | |

| Aaron | AR01A2PY-5g |

1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine |

1423025-46-0 | 95% | 5g |

$3156.00 | 2023-12-16 | |

| A2B Chem LLC | AV48602-10g |

1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridin-3-amine |

1423025-46-0 | 96% | 10g |

$3589.00 | 2024-04-20 | |

| Aaron | AR01A2PY-10g |

1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine |

1423025-46-0 | 95% | 10g |

$4667.00 | 2023-12-16 |

1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-amine 関連文献

-

Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

1423025-46-0 (1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-amine) 関連製品

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量